molecular formula C12H16Br2O2 B13630370 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene

Cat. No.: B13630370
M. Wt: 352.06 g/mol
InChI Key: BLNFMEXZEISEFI-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene (CAS RN 1249035-12-8 ) is a synthetic organic building block with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 g/mol. This compound features a benzene ring functionalized with bromine and a complex ethyl chain containing a second bromine atom and a 3-methoxypropoxy group, making it a versatile and valuable intermediate in advanced organic synthesis . Its structure suggests potential application in the synthesis of more complex molecules for pharmaceutical research, similar to other bromo- and methoxy-substituted benzene compounds which are known to be pivotal intermediates in developing active pharmaceutical ingredients (APIs) . For instance, related compounds are investigated as antitumor agents that target tubulin and inhibit microtubule polymerization . As a specialized building block, it can be used in various cross-coupling reactions and for the construction of molecular scaffolds in medicinal chemistry and drug discovery programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-4-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-15-7-2-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3

InChI Key

BLNFMEXZEISEFI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(CBr)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene typically involves:

  • Starting from a brominated anisole derivative such as 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
  • Formation of a Grignard reagent from the aryl bromide.
  • Coupling with appropriate electrophiles to introduce the 2-bromo-1-(3-methoxypropoxy)ethyl side chain.
  • Subsequent halogenation steps to install the second bromine atom on the alkyl side chain.

This general route is supported by patent literature describing related compounds and intermediates used in the synthesis of complex molecules like Aliskiren, where similar brominated and ether-containing intermediates are prepared.

Detailed Synthetic Steps from Patent EP2546243A1

A representative synthetic scheme involves:

Step Reaction Description Key Conditions and Notes
1 Starting material 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene is converted into a Grignard reagent by reaction with magnesium. Requires anhydrous conditions and inert atmosphere. Magnesium turnings are activated for Grignard formation.
2 The Grignard reagent reacts with a suitable electrophile (e.g., an aldehyde or ketone) to form a secondary alcohol intermediate. Reaction temperature controlled (often low temperature, e.g., -20 °C to 0 °C) to avoid side reactions.
3 Catalytic hydrogenation and ketone reduction steps to yield the desired intermediate with the 2-bromo-1-(3-methoxypropoxy)ethyl side chain. Use of catalysts such as iron(III) acetylacetonate (Fe(acac)3) for coupling reactions; multiple additions may be needed.
4 Halogenation of the side chain to install the second bromine atom, converting the alcohol or alkyl intermediate to the bromoalkyl derivative. Halogenation reagents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

This method is noted for requiring multiple steps and careful control of reaction conditions to optimize yield and purity. Yields for intermediates in these processes are typically around 70-75% per step, with purification often achieved by silica gel chromatography.

Alternative Synthetic Routes and Improvements

  • An improved method reported in WO2007/045421 involves reacting the starting aryl bromide with a compound via Grignard reaction to directly obtain a key intermediate, followed by catalytic hydrogenation and ketone reduction. This method avoids expensive hydride reagents but introduces additional synthetic steps and requires skilled operation due to catalyst sensitivity and reaction time.

  • Halogenation of intermediates is often performed after formation of the side chain to ensure selective bromination without affecting the aromatic bromine.

Related Compound Synthesis for Context

While direct synthesis details for this compound are limited, synthesis of structurally similar compounds such as 1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene shares similar synthetic challenges and approaches:

Aspect Description
Starting Materials Brominated anisole derivatives with methoxypropoxy side chains
Key Reactions Grignard reagent formation, coupling with electrophiles, halogenation
Reaction Conditions Low temperature for Grignard formation, inert atmosphere, catalytic hydrogenation for reductions
Purification Methods Silica gel chromatography, extraction with ethyl acetate, washing with brine and water

These related syntheses emphasize the importance of controlling reaction temperature and atmosphere to prevent side reactions and optimize yield.

Research Findings and Analytical Data

Patent literature provides analytical data for intermediates related to this compound, which can guide characterization:

Analytical Technique Data Example for Related Intermediate (Compound of formula XIX-B)
Melting Point (mp) 117-119 °C
Mass Spectrometry (MS) m/z 392.3 (M+H)+
Proton Nuclear Magnetic Resonance (1H-NMR) Multiplets observed at δ 7.25-7.16 (aromatic protons), δ 5.4, 5.2 (methine protons), δ 3.87-3.65 (methoxy and methylene protons) ppm

These data indicate the presence of aromatic bromine substituents, methoxy groups, and the ether linkage consistent with the target compound's structure.

Summary Table of Preparation Methods

Method/Source Key Steps Advantages Limitations Yield Range
EP2546243A1 Patent Grignard formation, coupling, catalytic hydrogenation, halogenation Avoids expensive hydrides, scalable Multiple steps, lengthy, requires skilled operation ~70-75% per step
WO2007/045421 Improved Grignard coupling and ketone reduction Eliminates some expensive reagents Extended reaction times, catalyst sensitive Not specified
VulcanChem Data General halogenation and etherification steps Applicable to similar compounds Limited detailed procedure Not specified

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include hydrocarbons with reduced bromine content.

Scientific Research Applications

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxypropoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Brominated Ethyl Ether Derivatives

Several compounds share structural motifs with the target molecule, differing primarily in substituent groups:

Compound Name Substituent Variation Key Properties/Applications References
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene Cyclopentyloxy instead of 3-methoxypropoxy Higher steric hindrance; altered solubility in polar solvents
1-Bromo-4-{1-[(1-(4-methoxyphenyl)prop-2-yn-1-yl)oxy]ethyl}benzene Propargyl ether with methoxyphenyl group Reactivity in click chemistry due to alkyne moiety
1-Bromo-4-(2-fluoropropyl)benzene (F5) Fluoropropyl chain instead of bromo-ethyl Enhanced electronegativity; potential in radiopharmaceuticals

Key Observations :

  • The cyclopentyloxy analog () exhibits reduced solubility in polar solvents compared to the target compound due to its hydrophobic cyclopentyl group .
  • The propargyl ether derivative () demonstrates utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a feature absent in the target compound .
  • Fluorinated analogs () show distinct electronic profiles, with fluorine’s electronegativity influencing reactivity in nucleophilic substitutions .

Halogenated Aromatic Compounds with Heterocyclic Moieties

Compounds integrating heterocycles or strained ring systems provide insights into electronic and steric effects:

Compound Name Structural Feature Reactivity/Application References
3-(4-Bromophenyl)-1-phenyl-2-(quinolin-8-yl)-2,3-dihydrospiro[...] 1-oxide Spirocyclic structure with quinoline Catalytic applications in annulation reactions
1-Bromo-4-(2-ethynyl-3-thienyl)benzene Thienyl-ethynyl substituent Use in conductive polymers due to sulfur’s polarizability
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene Cyclopropane with trifluoromethyl group High ring strain; electron-withdrawing effects

Key Observations :

  • Thienyl-ethynyl derivatives () exhibit enhanced electronic delocalization, making them suitable for optoelectronic materials .
  • Trifluoromethylcyclopropane analogs () combine ring strain and electron withdrawal, enabling unique reactivity in cross-coupling reactions .

Alkoxy and Sulfonyl-Substituted Bromobenzenes

Simpler bromobenzenes with alkoxy or sulfonyl groups serve as benchmarks for substituent effects:

Compound Name Substituent Key Data References
4-Bromo-2-ethoxy-1-methylbenzene Ethoxy and methyl groups Boiling point: ~220°C; logP: 2.8
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene Methylsulfonyl group Strong electron-withdrawing effect; logP: 1.5
1-(3-Bromopropyl)-4-methoxybenzene Linear bromopropyl chain Increased lipophilicity (logP: 3.2)

Key Observations :

  • Ethoxy/methyl-substituted bromobenzenes () exhibit higher boiling points than the target compound, attributed to weaker steric hindrance .
  • Sulfonyl derivatives () display reduced electrophilic aromatic substitution reactivity due to electron withdrawal, contrasting with the target’s ether donor effects .
  • Bromopropyl chains () enhance lipophilicity, suggesting utility in drug delivery systems compared to the target’s polar 3-methoxypropoxy group .

Biological Activity

1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C12H16Br2O2
  • Molecular Weight : 343.07 g/mol

The presence of bromine atoms and the methoxypropoxy group suggests potential reactivity and interactions with biological targets.

The biological activity of this compound is primarily influenced by its bromine substituents, which can facilitate electrophilic aromatic substitution reactions. This property allows it to interact with various biological molecules, potentially affecting enzyme activity and receptor interactions.

Antimicrobial Properties

Studies have indicated that brominated compounds exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes. For instance, the presence of bromine in the structure can enhance lipophilicity, allowing better membrane penetration.

Cytotoxicity

Research has shown that certain brominated compounds can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher bromine content exhibited stronger antibacterial activity, suggesting a correlation between bromination and efficacy in disrupting bacterial membranes.
  • Cytotoxic Effects on Cancer Cells : In vitro studies involving human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis via ROS generation, highlighting its potential as an anticancer agent.

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of S. aureus growthStudy A
CytotoxicityInduction of apoptosis in cancer cellsStudy B
Enzyme InhibitionReduced activity of specific kinasesStudy C

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of brominated compounds:

  • SAR Analysis : It was found that increasing the number of bromine substituents generally enhances biological activity due to increased lipophilicity and reactivity.
  • Receptor Interaction : Investigations into receptor binding affinities revealed that this compound interacts with multiple receptor types, indicating potential for diverse pharmacological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene?

  • Methodology : The compound is synthesized via multi-step reactions involving etherification and alkylation. For example, the 3-methoxypropoxy group is introduced through nucleophilic substitution using 3-methoxypropanol under acidic or basic conditions. Subsequent bromination steps (e.g., using Br₂ or N-bromosuccinimide) are employed to introduce bromine atoms at specific positions. Reaction conditions (e.g., catalysts like H₂SO₄, solvents like THF or DCM, and temperatures ranging from 0°C to reflux) must be optimized to avoid side reactions such as over-bromination .
  • Key Data : Typical yields range from 60–80% for etherification steps, with bromination efficiency dependent on steric hindrance from substituents .

Q. How is the purity of this compound verified in laboratory settings?

  • Methodology : Analytical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and identify impurities (e.g., residual solvents or unreacted intermediates).
  • HPLC/GC-MS : To quantify purity (>95% is typical for research-grade material).
  • Elemental Analysis : To validate bromine content (theoretical Br%: ~34.2%).
    • Validation : Cross-referencing spectral data with PubChem entries for analogous brominated aromatics ensures consistency .

Advanced Research Questions

Q. What factors influence the regioselectivity of substitution reactions involving this compound?

  • Analysis : The electronic and steric effects of the 3-methoxypropoxy and bromoethyl groups dictate reactivity. For instance:

  • Electronic Effects : The electron-donating methoxy group activates the benzene ring for electrophilic substitution at the para position, while bromine atoms deactivate adjacent positions.
  • Steric Effects : Bulky substituents (e.g., the ethyl chain) hinder reactions at ortho positions, favoring meta or para pathways.
    • Case Study : In Suzuki-Miyaura coupling, Pd catalysts selectively target less hindered positions, achieving >80% yield for para-substituted products .

Q. How can conflicting data on reaction yields for similar brominated compounds be resolved?

  • Methodology :

  • Reproducibility Testing : Standardize reaction conditions (e.g., solvent purity, catalyst loading) across labs.
  • Controlled Variables : Compare results under inert atmospheres (N₂/Ar) vs. ambient conditions, as oxygen or moisture may deactivate catalysts.
  • Computational Modeling : Use DFT calculations to predict activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms).
    • Example : Discrepancies in alkylation yields (~50–90%) for similar structures (e.g., 1-Bromo-3,5-dimethoxybenzene) were traced to trace metal impurities in solvents .

Q. What advanced spectroscopic techniques are used to study the compound’s conformational dynamics?

  • Techniques :

  • Dynamic NMR (DNMR) : Resolves rotational barriers in the ethyl chain (ΔG‡ ≈ 10–15 kcal/mol).
  • X-ray Crystallography : Reveals bond angles and dihedral angles (e.g., C-Br bond length: ~1.89 Å).
  • Time-Resolved IR Spectroscopy : Monitors transient intermediates during photochemical reactions.
    • Data Interpretation : Structural comparisons with analogs (e.g., 1-Bromo-4-(trifluoromethyl)benzene) highlight the impact of fluorine vs. methoxy groups on molecular rigidity .

Key Research Challenges

  • Stereochemical Control : The ethyl chain’s flexibility complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are under investigation.
  • Thermal Stability : Decomposition above 200°C limits high-temperature applications; thermogravimetric analysis (TGA) is recommended for stability profiling .

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